![molecular formula C13H11BF3NO4 B3049520 [5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid CAS No. 2096332-03-3](/img/structure/B3049520.png)
[5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid
Descripción general
Descripción
“[5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid” is a boronic acid compound . It has a CAS Number of 2096332-03-3 and a molecular weight of 313.04 . The compound is also known as PTA-O-Tf.
Molecular Structure Analysis
The molecular formula of this compound is C13H11BF3NO4 . The InChI code is 1S/C13H11BF3NO4/c15-13(16,17)22-12-4-3-10(6-11(12)14(19)20)21-8-9-2-1-5-18-7-9/h1-7,19-20H,8H2 .Chemical Reactions Analysis
Boronic acids, including this compound, are known to participate in various chemical reactions. One of the most well-studied reactions is the Suzuki-Miyaura cross-coupling reaction .It is stored in a freezer . Unfortunately, other specific physical and chemical properties of this compound are not mentioned in the sources I found.
Aplicaciones Científicas De Investigación
Synthesis and Bio-Evaluation of Novel Compounds : Jha and Ramarao (2017) described the synthesis of novel triazole-phenyl pyridine hybrids using a precursor synthesized from pyridinol and a boronic acid similar to the compound . These derivatives showed promising in vitro activity against bacterial and fungal strains (Jha & Ramarao, 2017).
Study on Synthesis of Related Boronic Acids : Liu Guoqua (2014) conducted a study focusing on the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, showcasing the methods and conditions for synthesizing related boronic acids, which can offer insights into the synthesis of the compound (Liu Guoqua, 2014).
Investigation of Luminescent Boron Compounds : Sundararaman et al. (2005) researched organoborane polymeric Lewis acids with boron groups in the backbone. Their findings regarding the luminescent properties and sensing capabilities of these compounds could be relevant to the research on the compound (Sundararaman et al., 2005).
Application in Suzuki Cross-Coupling Reactions : Bouillon et al. (2003) discussed the synthesis and isolation of novel halopyridinylboronic acids and esters, highlighting their use in Suzuki cross-coupling reactions. This indicates the potential application of the compound in similar chemical reactions (Bouillon et al., 2003).
Studies in Fluoride Shuttle Batteries : Kucuk and Abe (2020) explored boron-based anion acceptors in fluoride shuttle batteries. Their research into the effects of borates on electrochemical compatibility can be relevant to understanding the electrochemical properties of related boronic acids (Kucuk & Abe, 2020).
Synthesis and Structural Analysis : Research on the synthesis, structure, and luminescent properties of various boronic acids and complexes, such as those conducted by Zhang et al. (2006), can provide insight into the physical and chemical properties of similar boronic acid compounds (Zhang et al., 2006).
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with proteins and enzymes that have diol-containing residues, such as serine or threonine .
Mode of Action
Boronic acids are known to form reversible covalent bonds with diols, a functional group present in many biological molecules . This allows them to interact with various biological targets, potentially altering their function.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied method for forming carbon-carbon bonds . This suggests that the compound could potentially interfere with natural biochemical pathways involving carbon-carbon bond formation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of [5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid . For instance, the reactivity of boronic acids is known to be pH-dependent, which could impact the compound’s interactions with its targets .
Propiedades
IUPAC Name |
[5-(pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3NO4/c15-13(16,17)22-12-4-3-10(6-11(12)14(19)20)21-8-9-2-1-5-18-7-9/h1-7,19-20H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTNBQWMRKCMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC2=CN=CC=C2)OC(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160322 | |
| Record name | Boronic acid, B-[5-(3-pyridinylmethoxy)-2-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096332-03-3 | |
| Record name | Boronic acid, B-[5-(3-pyridinylmethoxy)-2-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-(3-pyridinylmethoxy)-2-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



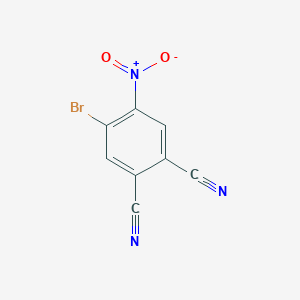

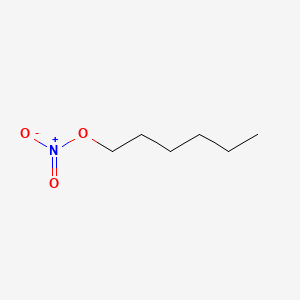

![Bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B3049443.png)

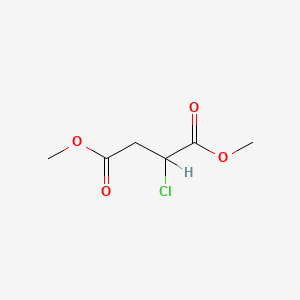
![5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde](/img/structure/B3049448.png)
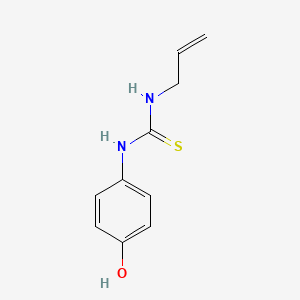
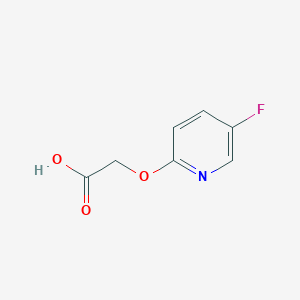
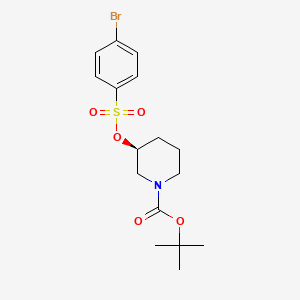
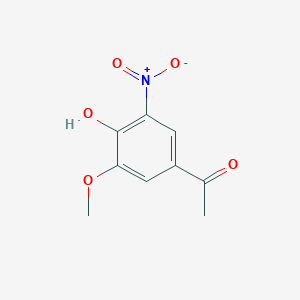
![(2E)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B3049457.png)
